molecular formula C12H17NO B6263205 rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis CAS No. 1807914-34-6

rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis

Cat. No. B6263205
CAS RN: 1807914-34-6
M. Wt: 191.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis, commonly referred to as rac-MPC, is a chiral cyclohexanol that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 95-97°C and a boiling point of 170-172°C. Rac-MPC is a chiral molecule, meaning that it has two non-superimposable mirror images, and has been used in the synthesis of a variety of compounds. It has been used in the synthesis of chiral drugs, as well as in the study of the stereoselectivity of reactions.

Scientific Research Applications

Rac-MPC has been used in a variety of scientific research applications. It has been used as a chiral auxiliary in the synthesis of chiral drugs and other compounds. It has also been used in the study of the stereoselectivity of reactions. For example, it has been used in the study of the stereoselective hydroxylation of olefins. Rac-MPC has also been used in the study of the stereoselective conjugate reduction of α,β-unsaturated ketones.

Mechanism of Action

Rac-MPC acts as a chiral auxiliary in many reactions. In the synthesis of chiral drugs and other compounds, it acts as a template for the stereoselective synthesis of the desired product. In the study of the stereoselectivity of reactions, it acts as a catalyst, allowing the reaction to proceed in a stereoselective manner.
Biochemical and Physiological Effects
Rac-MPC is not known to have any effects on biochemical or physiological processes. As it is not a drug, it is not expected to have any effects on the body.

Advantages and Limitations for Lab Experiments

Rac-MPC has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive, making it a cost-effective choice for laboratory experiments. Another advantage is that it is readily available, making it easy to obtain for laboratory experiments. A limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Rac-MPC has a wide range of potential applications in scientific research. It could be used in the synthesis of more complex compounds, such as chiral drugs. It could also be used in the study of stereoselective reactions, such as the stereoselective hydroxylation of olefins and the stereoselective conjugate reduction of α,β-unsaturated ketones. Rac-MPC could also be used in the study of the stereoselective synthesis of chiral compounds. Additionally, it could be used in the study of the stereoselective reduction of ketones and the stereoselective hydrolysis of esters.

Synthesis Methods

Rac-MPC can be synthesized through a variety of methods. One commonly used method is the condensation of 6-methylpyridine with cyclohexanone in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of two diastereomers, the cis and trans isomers of rac-MPC. The cis isomer can be isolated by column chromatography, while the trans isomer can be separated by crystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis involves the conversion of a starting material into an intermediate, which is then subjected to a series of reactions to yield the final product. The key steps in the synthesis pathway include the formation of a cyclohexene ring, introduction of a pyridine ring, and reduction of the ketone group to an alcohol.", "Starting Materials": [ "Cyclohexanone", "6-methylpyridin-3-ylmagnesium bromide", "Bromoethane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Formation of cyclohexene ring", "Cyclohexanone is treated with sodium hydroxide and ethanol to form sodium ethoxide, which then reacts with bromoethane to yield 1-bromoethylcyclohexane.", "Step 2: Introduction of pyridine ring", "1-bromoethylcyclohexane is reacted with 6-methylpyridin-3-ylmagnesium bromide in the presence of copper(I) iodide to yield the corresponding Grignard reagent.", "The Grignard reagent is then treated with cyclohexanone to form an intermediate, which is then subjected to hydrolysis to yield the desired product.", "Step 3: Reduction of ketone group to alcohol", "The intermediate is reduced using sodium borohydride in methanol to yield the final product, rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis." ] }

CAS RN

1807914-34-6

Product Name

rac-(1R,2R)-2-(6-methylpyridin-3-yl)cyclohexan-1-ol, cis

Molecular Formula

C12H17NO

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.